molecular formula C8H9Br2N B13271169 [(3,4-Dibromophenyl)methyl](methyl)amine

[(3,4-Dibromophenyl)methyl](methyl)amine

Cat. No.: B13271169
M. Wt: 278.97 g/mol
InChI Key: ZTAXGVSOLNGEGI-UHFFFAOYSA-N
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Description

(3,4-Dibromophenyl)methylamine is a chemical compound with the molecular formula C8H9Br2N It is characterized by the presence of two bromine atoms attached to a benzene ring, which is further connected to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dibromophenyl)methylamine typically involves the bromination of toluene derivatives followed by amination. One common method includes the bromination of 3,4-dibromotoluene using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting 3,4-dibromobenzyl bromide is then reacted with methylamine under basic conditions to yield (3,4-Dibromophenyl)methylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dibromophenyl)methylamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzylamines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(3,4-Dibromophenyl)methylamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3,4-Dibromophenyl)methylamine involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the amine group can form specific interactions with these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

(3,4-Dibromophenyl)methylamine can be compared with other similar compounds such as:

  • (2,5-Dibromophenyl)methylamine
  • (3,4-Dibromophenyl)methylamine

These compounds share similar structural features but differ in the position of bromine atoms or the nature of the amine group. The unique arrangement of functional groups in (3,4-Dibromophenyl)methylamine contributes to its distinct chemical properties and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H9Br2N

Molecular Weight

278.97 g/mol

IUPAC Name

1-(3,4-dibromophenyl)-N-methylmethanamine

InChI

InChI=1S/C8H9Br2N/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4,11H,5H2,1H3

InChI Key

ZTAXGVSOLNGEGI-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=C(C=C1)Br)Br

Origin of Product

United States

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